3-chloro-5H-pyrrolo[3,2-c]pyridazine
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Overview
Description
3-chloro-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound with a molecular formula of C₆H₄ClN₃. It features a pyrrolo[3,2-c]pyridazine core structure with a chlorine atom substituted at the third position.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include 3-chloro-5h-pyrrolo[3,2-c]pyridazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The wide range of biological activities exhibited by pyrrolopyrazine derivatives suggests that they could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
Cyclization and Condensation: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 3-amino-5H-pyrrolo[3,2-c]pyridazine or 3-thio-5H-pyrrolo[3,2-c]pyridazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine.
Scientific Research Applications
3-chloro-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-7H-pyrrolo[2,3-c]pyridazine
- 5H-pyrrolo[3,2-c]pyridazine
- 3-chloro-5H-pyrrolo[3,2-b]pyridazine
Uniqueness
3-chloro-5H-pyrrolo[3,2-c]pyridazine is unique due to its specific substitution pattern and the resulting electronic properties. The presence of the chlorine atom at the third position enhances its reactivity and binding affinity compared to other similar compounds. This makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Properties
IUPAC Name |
3-chloro-5H-pyrrolo[3,2-c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYPRLPIDRCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-03-4 |
Source
|
Record name | 3-chloro-5H-pyrrolo[3,2-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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